1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, also known as imidacloprid-urea, is primarily studied as a metabolite of the widely used neonicotinoid insecticide imidacloprid. When ingested by insects, imidacloprid undergoes various metabolic transformations, and imidacloprid-urea is one of the major breakdown products identified in various insect species and environmental matrices [PubChem, ""].
Research on 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one focuses on its environmental fate and behavior. Due to its prevalence as an imidacloprid metabolite, studies have investigated its persistence and potential transformation pathways in soil and water environments [Journal of Environmental Science and Health, Part B: ]. Understanding its environmental fate helps assess potential ecological risks associated with imidacloprid use.
While limited, some scientific research explores the potential toxicological effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one. In vitro studies suggest it might possess insecticidal activity similar to imidacloprid, but further investigation is needed to confirm its potency and potential risks in non-target organisms [Journal of Agricultural and Food Chemistry, ].
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring and a chloropyridine moiety. This compound has garnered attention due to its role as a metabolite of the widely used insecticide imidacloprid, which belongs to the neonicotinoid class of chemicals. The molecular formula for this compound is C₉H₁₀ClN₃O, and it features a dihedral angle between the pyridine and imidazolidinone rings, which influences its biological properties and interactions in various environments .
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one exhibits significant biological activity due to its structural similarity to nicotine. It acts as an agonist at the acetylcholine receptors in insects, mimicking neurotransmitter action and leading to neurotoxic effects. This mechanism underlies its use in agricultural applications as an insecticide . The compound has been associated with both acute and chronic toxicity in non-target organisms, raising concerns about its environmental impact .
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one typically involves several steps:
The primary application of 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is in agriculture as a metabolite of imidacloprid, which is used extensively as an insecticide against a variety of pests. Its effectiveness against sucking insects makes it valuable in crop protection strategies. Additionally, due to its neurotoxic properties, it is studied for potential applications in pest management and control .
Studies have demonstrated that 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one interacts with various biological systems through receptor binding assays. Its affinity for acetylcholine receptors suggests potential impacts on insect neurophysiology. Furthermore, research has indicated that this compound can form hydrogen bonds with other molecules, influencing its solubility and bioavailability in environmental contexts .
Several compounds share structural similarities with 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Imidacloprid | Contains a nitro group | Widely used insecticide with broader spectrum activity |
Nitenpyram | Similar pyridine structure | Fast action against fleas; lower toxicity to mammals |
Acetamiprid | Contains an acetamido group | Effective against aphids; less persistent in the environment |
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one is unique due to its specific structural arrangement that combines both imidazolidine and chloropyridine functionalities. This structure not only enhances its biological activity but also influences its environmental persistence and toxicity profile compared to other neonicotinoids.
The compound’s IUPAC name, 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one, reflects its structural components:
Alternative designations include:
Key physicochemical properties include:
Crystallographic studies reveal: